Resveratrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in organic solvents such as ethanol, DMSO and dimethyl formamide at approximately 65 mg/mL; solubility in PBS (phosphate buffered saline) at pH 7.2 is approximately 100 ug/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Cardiovascular Health

Summary of Application: Resveratrol has been studied for its potential cardiovascular benefits.

Methods of Application: Resveratrol is often administered orally in the form of supplements.

Cancer Prevention

Summary of Application: Resveratrol has been explored for its potential anti-cancer effects.

Methods of Application: Resveratrol can be administered orally or topically, depending on the type of cancer and the stage of the disease.

Results or Outcomes: Research suggests that resveratrol could have therapeutic effects against cancer, although more studies are needed to confirm these findings.

Diabetes Management

Summary of Application: Resveratrol has been studied for its potential role in managing type 2 diabetes.

Results or Outcomes: Some studies have found that resveratrol supplementation improved insulin sensitivity and reduced blood sugar levels in individuals with type 2 diabetes.

Neurodegenerative Diseases

Summary of Application: Resveratrol has been explored for its potential benefits in neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the therapy of neurodegenerative disorders, although more research is needed to confirm these findings.

Pulmonary Diseases

Summary of Application: Resveratrol has been studied for its potential benefits in pulmonary diseases like interstitial lung disease.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of pulmonary diseases, although more research is needed to confirm these findings.

Dermatology

Summary of Application: Resveratrol has been explored for its potential benefits in dermatology.

Methods of Application: Resveratrol is often applied topically in the form of creams or serums.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of skin conditions, although more research is needed to confirm these findings.

Aging

Summary of Application: Resveratrol has been studied for its potential anti-aging effects. It affects the activity of enzymes called sirtuins, which control several biological pathways and are known to be involved in the aging process.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the therapy of age-related disorders, although more research is needed to confirm these findings.

Obesity Management

Summary of Application: Resveratrol has been studied for its potential role in managing obesity. .

Methods of Application: Resveratrol is often administered orally in the form of supplements. .

Results or Outcomes: Some studies have found that resveratrol supplementation improved metabolic outcomes in individuals with obesity

Liver Diseases

Summary of Application: Resveratrol has been explored for its potential benefits in liver diseases like non-alcoholic fatty liver disease. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of liver diseases, although more research is needed to confirm these findings

Eye Health

Summary of Application: Resveratrol has been studied for its potential benefits in eye health. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of eye conditions, although more research is needed to confirm these findings

Bone Health

Summary of Application: Resveratrol has been studied for its potential benefits in bone health. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of bone conditions, although more research is needed to confirm these findings

Immune System

Summary of Application: Resveratrol has been studied for its potential benefits in immune system. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of immune system conditions, although more research is needed to confirm these findings

Kidney Health

Summary of Application: Resveratrol has been studied for its potential benefits in kidney health.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of kidney diseases, although more research is needed to confirm these findings.

Gut Health

Summary of Application: Resveratrol has been studied for its potential benefits in gut health.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of gut health conditions, although more research is needed to confirm these findings.

Mental Health

Summary of Application: Resveratrol has been studied for its potential benefits in mental health. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of mental health conditions, although more research is needed to confirm these findings

Muscle Health

Summary of Application: Resveratrol has been studied for its potential benefits in muscle health. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of muscle health conditions, although more research is needed to confirm these findings

Reproductive Health

Summary of Application: Resveratrol has been studied for its potential benefits in reproductive health. .

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of reproductive health conditions, although more research is needed to confirm these findings

Hair Health

Summary of Application: Resveratrol has been studied for its potential benefits in hair health.

Methods of Application: Resveratrol is often administered orally in the form of supplements.

Results or Outcomes: Some studies suggest that resveratrol could have beneficial effects in the treatment of hair health conditions, although more research is needed to confirm these findings .

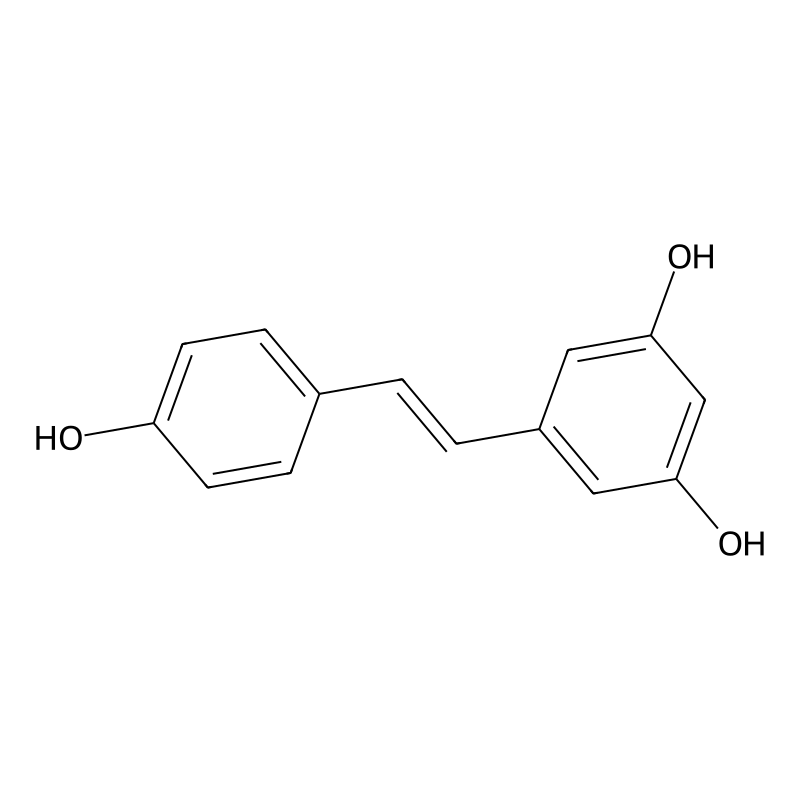

Resveratrol, chemically known as 3,5,4'-trihydroxystilbene, is a naturally occurring polyphenolic compound belonging to the stilbene family. It is primarily found in the skins of red grapes, berries, and peanuts. Resveratrol exists in two geometric isomers: trans and cis, with the trans form being more stable and biologically active under normal conditions. This compound is recognized for its potential health benefits, including antioxidant properties and anti-inflammatory effects, which have garnered significant attention in both scientific research and popular culture.

The mechanism of action for resveratrol's potential health benefits is still under investigation. Some proposed mechanisms include:

- Antioxidant Activity: Resveratrol's structure suggests it can scavenge free radicals, protecting cells from damage [].

- Sirtuin Activation: Resveratrol may activate sirtuins, proteins involved in cellular repair and stress resistance [].

- Anti-inflammatory Effects: Studies suggest resveratrol may modulate inflammatory pathways [].

Resveratrol exhibits a range of biological activities:

- Antioxidant Properties: It scavenges free radicals and inhibits oxidative stress, which is linked to various chronic diseases .

- Anti-inflammatory Effects: Resveratrol modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 .

- Cardiovascular Benefits: Studies suggest that resveratrol may improve endothelial function, reduce blood pressure, and enhance lipid profiles .

- Anti-cancer Potential: Preclinical studies indicate that resveratrol can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Resveratrol can be synthesized through several methods:

- Natural Extraction: It is commonly extracted from plant sources such as grape skins and berries using solvents like ethanol or methanol .

- Chemical Synthesis:

- Biotechnological Approaches: Genetic engineering of plants or microorganisms to enhance resveratrol production has been explored as a sustainable synthesis route .

Resveratrol has various applications across different fields:

- Nutraceuticals: It is marketed as a dietary supplement for its purported health benefits.

- Cosmetics: Due to its antioxidant properties, resveratrol is incorporated into skincare products aimed at reducing signs of aging .

- Pharmaceuticals: Research continues into its potential therapeutic applications for diseases such as cancer, cardiovascular disorders, and neurodegenerative conditions .

Resveratrol shares structural similarities with other stilbenoids and polyphenolic compounds. Here are some notable comparisons:

| Compound | Structure Similarity | Unique Features |

|---|---|---|

| Pterostilbene | Similar stilbene backbone | Methylated derivative of resveratrol; higher bioavailability |

| Viniferin | Dimer of resveratrol | Exhibits stronger antioxidant activity |

| Quercetin | Flavonoid structure | Broader range of biological activities |

| Curcumin | Polyphenolic structure | Potent anti-inflammatory properties |

Resveratrol's unique combination of hydroxyl groups contributes to its distinctive biological activities compared to these similar compounds.

Conventional solvent extraction remains the most widely employed methodology for resveratrol isolation, with ethanol and ethyl acetate demonstrating superior performance characteristics. Research findings indicate that methyl tert-butyl ether achieves the highest extraction recovery at 92.6 ± 9.2%, followed closely by ethyl acetate-petroleum ether mixtures at 91.7 ± 6.5% [1]. The optimization of solvent-based extraction relies heavily on the selective partitioning properties of resveratrol between aqueous and organic phases.

Ethanol-based systems demonstrate exceptional versatility, with 95% ethanol reflux extraction achieving 73.8% resveratrol content in final products when combined with acid hydrolysis protocols [1]. The optimal conditions for reflux extraction include maintaining 80°C temperature, employing a 1:6 powder-to-solvent ratio, and conducting three consecutive one-hour extractions. This methodology proves particularly effective when coupled with polydatin hydrolysis, which increases resveratrol yield approximately four-fold through the conversion of glycosylated precursors.

Ethyl acetate systems offer superior selectivity for resveratrol compounds, achieving 81.8 ± 7.3% recovery in liquid-liquid extraction protocols [1]. The enhanced performance of ethyl acetate stems from its intermediate polarity, which facilitates optimal partitioning of resveratrol while minimizing co-extraction of unwanted polar compounds. Ethyl acetate-petroleum ether mixtures (1:1 v/v) demonstrate even greater efficiency, reaching 91.7 ± 6.5% recovery through synergistic solvent interactions that enhance resveratrol solubility.

Advanced ionic liquid systems represent a significant breakthrough in green extraction technology. 1-butyl-3-methylimidazolium bromide (0.5 mol/L) achieves remarkable yields of 2.90 ± 0.15 mg/g when combined with ultrasound-enzyme-assisted extraction [2]. The superior performance of ionic liquids arises from their ability to form hydrogen bonding networks with resveratrol while disrupting plant cell wall structures through cellulose dissolution mechanisms.

Enzymatic pretreatment strategies for yield enhancement

Enzymatic pretreatment has emerged as a critical methodology for maximizing resveratrol extraction yields through targeted breakdown of plant cellular matrices. Glucose oxidase demonstrates exceptional specificity for O-glucoside bond cleavage, achieving 24.2 mg/g resveratrol yields representing a 400% increase compared to untreated samples [3]. The optimal conditions for glucose oxidase treatment include 50% methanol solvent, 50-60°C temperature, pH 6.5-7.5, five-day treatment duration, and a 6:100 enzyme-to-raw material ratio.

Cellulase-based pretreatment proves highly effective for cell wall disruption, with optimal concentrations of 2.18% achieving 2.90 ± 0.15 mg/g yields when combined with ionic liquid systems [2]. The mechanism involves systematic hydrolysis of cellulose components, facilitating the release of intracellular resveratrol compounds. Optimal cellulase conditions include pH 5.5, 58°C temperature, and 30-minute treatment duration.

β-glucosidase enzymes specifically target glycosidic bonds in polydatin molecules, converting them to bioactive resveratrol. Combined β-glucosidase and pectinase treatments demonstrate synergistic effects, achieving 50% yield enhancement through sequential cell wall breakdown and glucoside conversion [4]. The optimal protocol involves pre-heating at 95°C for 10 minutes, followed by enzymatic treatment at 50°C for 60 minutes.

Multi-enzyme microbial consortia represent an innovative approach utilizing immobilized Yeast CICC1912, Aspergillus oryzae 3.951, and Aspergillus niger 3.3148 on cellulose matrices [5]. This system achieves 96.58 μg/g resveratrol yields, representing a 4.02-fold increase over untreated samples. The optimal conditions include 3% Triton X-114 surfactant, 30°C temperature, 36-hour treatment duration, and 250W ultrasonic power.

Supercritical fluid extraction parameters

Supercritical fluid extraction (SFE) utilizing carbon dioxide provides an environmentally sustainable methodology with exceptional selectivity for resveratrol compounds. Pressure optimization studies demonstrate that 20 MPa (grape pomace) and 48.3 MPa (7000 psi, peanuts) represent optimal conditions for maximum extraction efficiency [6] [7]. The enhanced solubility at elevated pressures results from increased supercritical fluid density, improving the dissolution capacity for resveratrol molecules.

Temperature control proves critical for SFE optimization, with 60°C for grape pomace and 70°C for peanut kernels representing optimal conditions [6] [7]. Temperature effects follow complex relationships involving both supercritical fluid density and solute vapor pressure. Excessive temperatures can reduce fluid density, while insufficient temperatures limit mass transfer rates. The optimal temperature balances these competing factors to maximize extraction yields.

Extraction time optimization reveals that 180 minutes for grape pomace and 50 minutes for peanut kernels achieve complete extraction [6] [7]. Extended contact times enhance mass transfer between supercritical fluid and plant matrices, ensuring complete dissolution of available resveratrol. The predictive model demonstrates 95.56% accuracy with experimental yields of 0.7884 ± 0.1553 μg/g closely matching predicted values of 0.7998 μg/g [7].

Modifier addition studies indicate that ethanol concentrations of 3-7.5% can enhance extraction efficiency for certain matrices, though peanut kernel extraction showed no significant modifier effects [7]. The optimal SFE conditions for grape pomace include 20 MPa pressure, 60°C temperature, and 180-minute extraction time, achieving 0.029% resveratrol content in extracts [6].

Microwave- and ultrasound-assisted techniques

Microwave-assisted extraction (MAE) leverages electromagnetic energy to rapidly heat solvent systems, achieving efficient resveratrol extraction with reduced processing times. Optimal MAE conditions include 80% methanol solvent, 500W microwave power, 40:5 solvent-to-solid ratio, and 15-minute extraction time [8]. The method demonstrates exceptional precision with coefficient of variation below 5.70% for both repeatability and intermediate precision measurements.

Ultrasound-assisted extraction (UAE) utilizes acoustic cavitation to disrupt plant cellular structures, facilitating enhanced mass transfer of resveratrol compounds. Optimal UAE parameters include 90% methanol concentration, 10-minute extraction time, 7mm ultrasonic probe diameter, and variable solvent-to-solid ratios depending on matrix characteristics [9]. The technique achieves complete resveratrol recovery with precision coefficients below 5%.

Combined ultrasound-ionic liquid systems represent cutting-edge extraction technology, achieving 2.90 ± 0.15 mg/g yields through synergistic mechanisms [2]. The optimal conditions integrate 0.5 mol/L 1-butyl-3-methylimidazolium bromide, 250W ultrasonic power, 30-minute extraction time, and 58°C temperature. This methodology offers enhanced safety profiles and green solvent characteristics compared to conventional organic solvents.

Ultrasound-polyethylene glycol systems provide food-grade extraction alternatives, achieving 39.48% yield enhancement compared to conventional methods [10]. The optimal solvent composition consists of 48:32:20 ethanol:PEG:water (v/v/v), 19.4-minute extraction time, and 53.6°C temperature. This approach reduces ethanol consumption while maintaining high extraction efficiency.

Pulsed electric field (PEF) technology offers selective intensification of extraction processes through controlled electroporation of plant cell membranes [11]. Optimal PEF conditions include 4.6 kV/cm field strength and 20 kJ/kg energy input, achieving 15-60% enhancement in total phenolic content compared to control extractions. The methodology demonstrates excellent scalability potential for industrial applications while preserving compound integrity through mild processing conditions.

Table 1: Solvent-based Extraction Optimization

Table 2: Enzymatic Pretreatment Strategies for Yield Enhancement

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Decomposition

Appearance

Melting Point

MP: 261 °C (decomposes)

254 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 277 companies. For more detailed information, please visit ECHA C&L website;

Of the 8 notification(s) provided by 276 of 277 companies with hazard statement code(s):;

H319 (94.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ The antioxidant potency of three natural polyphenols, resveratrol, curcumin, and genistein, was compared by using the two human models: oxymodified with H2O2 and homocysteine (Hcy) G proteins in the postmortem frontal cortex (FC) membranes of age-matched control and Alzheimer's disease (AD) subjects; and Cu(2+)-induced oxidation of plasma low-density lipoproteins (LDL). In Co, 3-10 uM polyphenols dose-dependently depressed the G protein 25% stimulation induced by 10 uM H2O2 or 500 uM Hcy. Resveratrol revealed significantly higher antioxidativity than curcumin or genistein. In AD, the antioxidativity of polyphenols showed no significant differences. Polyphenols (1 uM) significantly increased the LDL oxidation lag time (oxyresistance) as compared with control, the effect of resveratrol being most potent. Due to the dual antioxidant mechanism, the investigated polyphenols, particularly resveratrol, should have preferences for the preventive-therapeutic use in age-related oxidative stress-based pathologies.

/EXPL THER/ Arthritis, an inflammation of the joints, is usually a chronic disease that results from dysregulation of pro-inflammatory cytokines (e.g. tumor necrosis factor and interleukin-1beta) and pro-inflammatory enzymes that mediate the production of prostaglandins (e.g. cyclooxygenase-2) and leukotrienes (e.g. lipooxygenase), together with the expression of adhesion molecules and matrix metalloproteinases, and hyperproliferation of synovial fibroblasts. All of these factors are regulated by the activation of the transcription factor nuclear factor-kappaB. Thus, agents that suppress the expression of tumor necrosis factor-alpha, interleukin-1beta, cyclooxygenase-2, lipooxygenase, matrix metalloproteinases or adhesion molecules, or suppress the activation of NF-kappaB, all have potential for the treatment of arthritis. Numerous agents derived from plants can suppress these cell signaling intermediates, including curcumin (from turmeric), resveratrol (red grapes, cranberries and peanuts), tea polyphenols, genistein (soy), quercetin (onions), silymarin (artichoke), guggulsterone (guggul), boswellic acid (salai guggul) and withanolides (ashwagandha). Indeed, several preclinical and clinical studies suggest that these agents have potential for arthritis treatment. Although gold compounds are no longer employed for the treatment of arthritis, the large number of inexpensive natural products that can modulate inflammatory responses, but lack side effects, constitute 'goldmines' for the treatment of arthritis.

/EXPL THER/ Resveratrol, a red wine polyphenol, is known to protect against cardiovascular diseases and cancers, as well as to promote antiaging effects in numerous organisms. It also modulates pathomechanisms of debilitating neurological disorders, such as strokes, ischemia, and Huntington's disease. The role of resveratrol in Alzheimer's disease is still unclear, although some recent studies on red wine bioactive compounds suggest that resveratrol modulates multiple mechanisms of Alzheimer's disease pathology ...

For more Therapeutic Uses (Complete) data for RESVERATROL (12 total), please visit the HSDB record page.

Pharmacology

Resveratrol is a phytoalexin derived from grapes and other food products with antioxidant and potential chemopreventive activities. Resveratrol induces phase II drug-metabolizing enzymes (anti-initiation activity); mediates anti-inflammatory effects and inhibits cyclooxygenase and hydroperoxidase functions (anti-promotion activity); and induces promyelocytic leukemia cell differentiation (anti-progression activity), thereby exhibiting activities in three major steps of carcinogenesis. This agent may inhibit TNF-induced activation of NF-kappaB in a dose- and time-dependent manner. (NCI05)

MeSH Pharmacological Classification

Mechanism of Action

... Resveratrol appears to act as a mixed agonist/antagonist for estrogen receptors alpha and beta. It has been found to bind estrogen receptor beta and estrogen receptor alpha with comparable affinity but with 7000-fold lower affinity than estradiol. Resveratrol differs from other phytoestrogens, which bind estrogen receptor beta with higher affinity than they bind estrogen receptor alpha. Resveratrol also shows estradiol antagonistic behavior for estrogen receptor alpha with some estrogen receptors. It does not show estradiol antagonistic activity with estrogen receptor beta ...

The anti-proliferative effects of resveratrol were shown to be modulated by cell cycle regulatory proteins ... Resveratrol decreased the expression of cyclins D1 and D2, Cdk 2, 4 and 6, and proliferating cell nuclear antigen (PCNA) whereas p21WAF1/CIP1 was increased. Furthermore there was inhibited expression of anti-apoptotic proteins, such as survivin, and markers of tumor promotion, cyclooxygenase (COX)-2, and ornithine decarboxylase (ODC) were observed ...

... In addition to its antioxidant scavenging of free radicals and modulating estrogen receptor (ER) activity ... resveratrol can interfere with an ERalpha-associated PI3K pathway, following a process that could be independent of the nuclear functions of the ERalpha ... and acts as an agonist for the cAMP/kinase-A system ... It also promotes the accumulation of growth inhibitory/pro-apoptotic ceramide ... and induction of quinone reductase (QR, a phase II detoxification enzyme) ... and induces caspase-independent apoptosis through Bcl-2 downregulation ... It has been shown to suppress Src tyrosine kinase activity ... nitric oxide generation, and the NFkappaB pathway ...

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

... Glycosylated resveratrol is more stable and more soluble and readily absorbed in the human gastrointestinal tract ... In humans, following its absorption, it is readily metabolized in the liver ... to water-soluble trans-resveratrol-3-O-glucuronide and trans-resveratrol-3-O-sulfate, accounting for its predominant urine excretion ... Compared to other known polyphenols, such as quercetin and catechin, trans-resveratrol is well absorbed much more efficiently following oral administration to humans ...

... Resveratrol is absorbed from the gastrointestinal tract following its ingestion ...

... Preclinical studies in rats, using HPLC methods, have suggested that intragastric administration of 20 mg/kg trans-resveratrol generated peak values of 1.2 uM in plasma ... In a separate study, male rats treated with 300, 1000, and 3000 mg/kg body weight per day were reported to achieve plasma concentrations of 576, 991, and 2728 ng/mL, respectively, and whereas in females, it was 333, 704, and 1137 ng/mL ... A plasma concentration of approximately 1.1 ug/mL was determined to be approximately 5 uM ... A single oral administration of (14)C-trans-resveratrol to male Balb/c mice showed preferential binding of radio-labeled resveratrol in the stomach, liver, kidney, intestine, bile, and urine, and penetrated the tissues of the liver and kidney ... Both the parent compound and the Phase-II metabolites were also detected in these tissues ... In humans, 24.6% of the oral dose administered appeared in the urine, including metabolites ... whereas after intragastric administration to rodents, only 1.5% of resveratrol reached the plasma compartment ...

In a human melanoma xenograft model ... The resveratrol content in the skin of these mice, measured 5 min after a bolus of 75 mg/kg introduced, was found to be 21 nmol/g and 4.67 nmol/g in glucuronide-conjugate forms. A measurable amount of resveratrol was found in the tumors, although it was less than the amount found in the skin ...

For more Absorption, Distribution and Excretion (Complete) data for RESVERATROL (12 total), please visit the HSDB record page.

Metabolism Metabolites

... This study ... examined the absorption, bioavailability, and metabolism of (14)C-resveratrol after oral and iv doses in six human volunteers. The absorption of a dietary relevant 25-mg oral dose was at least 70%, with peak plasma levels of resveratrol and metabolites of 491 + or - 90 ng/mL (about 2 uM) and a plasma half-life of 9.2 + or - 0.6 hr. However, only trace amounts of unchanged resveratrol (<5 ng/mL) could be detected in plasma. Most of the oral dose was recovered in urine, and liquid chromatography/mass spectrometry analysis identified three metabolic pathways, ie, sulfate and glucuronic acid conjugation of the phenolic groups and, interestingly, hydrogenation of the aliphatic double bond, the latter likely produced by the intestinal microflora. Extremely rapid sulfate conjugation by the intestine/liver appears to be the rate-limiting step in resveratrol's bioavailability.

In plants, it mostly exists in glycosylated piceid forms (3-O-B-D-glucosides). Other minor conjugated forms containing 1 to 2 methyl groups (pterostilbene), a sulfate group (trans-resveratrol-3-sulfate) or a fatty acid have also been identified. Glycosylation is known to protect resveratrol from oxidative degradation, and glycosylated resveratrol is more stable ... In humans, following its absorption, it is readily metabolized in the liver by Phase-2 drug-metabolizing enzymes to water-soluble trans-resveratrol-3-O-glucuronide and trans-resveratrol-3-O-sulfate, accounting for its predominant urine excretion ...

... Resveratrol was metabolized in humans into two metabolites, which were characterized as resveratrol-3-O- and 4'-O-glucuronides ...

... In two 8-week long feeding experiments with rats, a low-resveratrol diet containing 50 mg resveratrol per kg body weight (bw) and day and a high-resveratrol diet with 300 mg per kg bw and day were administered. ... The level of resveratrol and its metabolites in the feces, urine, plasma, liver, and kidneys was identified and quantitated by high-performance liquid chromatography-diode array detection (HPLC-DAD) using synthesized resveratrol conjugate standards. ... The formation of trans-resveratrol-3-sulfate, trans-resveratrol-4'-sulfate, trans-resveratrol-3,5-disulfate, trans-resveratrol-3,4'-disulfate, trans-resveratrol-3,4',5-trisulfate, trans-resveratrol-3-O-beta-D-glucuronide, and resveratrol aglycone was detected by HPLC analysis, depending on the biological material. ...

Resveratrol has known human metabolites that include Resveratrol 3-O-glucuronide.

Associated Chemicals

Wikipedia

Rosuvastatin

Drug Warnings

Resveratrol is contraindicated in those hypersensitive to any component of resveratrol-containing product.

Biological Half Life

Resveratrol ... has a plasma half-life of 8 to 14 min; the metabolites /(trans-resveratrol-3-O-glucuronide and trans-resveratrol-3-O-sulfate)/ have a plasma half-life of about 9.2 hours ...

... A dietary relevant 25-mg oral dose /of (14)C-resveratrol in six human volunteers resulted in/ ... a plasma half-life of 9.2 + or - 0.6 hr ...

A 25-mg oral dose /of (14)C-resveratrol had/ a plasma half-life of 9.2 + or - 0.6 hr. ...

Trans-resveratrol half-life /in human plasma/ was 1-3 hr following single-doses and 2-5 hr following repeated dosing.

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Methods of Manufacturing

Isolation from fresh root of Polygonum cuspidatum. /3-beta-mono-D-glucoside/

Resveratrol is produced by grape vines in response to fungal infection and is known to occur in grapes(1). Its presence is also induced by stress, injury or ultraviolet irradiation(2).

General Manufacturing Information

Anti-aging property ... in skin-care formulation, with 17 times greater antioxidant activity than idebenone

Resveratrol occurs in wine(1). When red wine is made, the "must" is used - skins, seeds, and stems. The must is left in the mixture for a long periods of time as the wine ferments and the oliogomeric proanthocyanidins (OPCs) such as resveratrol emerge, giving red wine its characteristic flavor and color. With white wine, the must is taken out early so it neither darkens nor absorbs as many OPCs. Grape juice also contains OPCs but does not confer the same health benefits as red wine(2). The injury to the grape skin, produced during the process of making wine, increases resveratrol levels(1).

Resveratrol is found in grapevines (Vitis vinifera L). It occurs in the wines, roots, seeds and stalks, but its highest concentration is in grape skins. Wine also contains resveratrol. The concentration of resveratrol in red wine is much higher than that of white wine. The main difference between red and white wine production, besides the grapes used, is that for the red wine the skins and seeds are involved in the process, while white wine is mainly prepared from the juice, essentially avoiding the use of grape skins and seeds. During the wine making process, resveratrol, as well as other polyphenols, including quercetin, catechins, gallocatechins, procyanidins and prodelphidins (condensed tannis), are extracted from the grape skins via a process called maceration.

In addition to grapes and wine, dietary sources of resveratrol include peanuts and mulberries. Resveratrol is also found in significant amounts in the dried roots and stems of the plant Polygonium cuspidatum Sieb. Et Zucc., also known as the Japanese knotweed... Most of the resveratrol-containing supplements which are marketed in the U.S. contain extracts of the root of Polygonium cuspidatum.

Analytic Laboratory Methods

The antioxidant activity of resveratrol in the absence and presence of increasing concentrations of /2-Hydroxylpropyl-beta-cyclodextrin/ (HP-?eta-CDs) was determined using three different methods: ORAC, ABTS and DPPH. The three methods were validated and compared for their linearity, precision and accuracy in measuring resveratrol antioxidant activity. The results indicated that the most sensitive method is the ORAC assay, which can measure the lowest resveratrol concentration (0.15-2 uM) with the highest precision. In the presence of increasing concentrations of HP-Beta-CDs, the antioxidant activity of resveratrol was seen to increase when it was measured by the ORAC and ABTS assays. However, no increase was observed when the DPPH assay was used. With the ORAC assay, the antioxidant activity increased until all the resveratrol had been included in HP-Beta-CDs (0.4 mM CDs), whereas in the case of ABTS assay the plateau in antioxidant activity was reached after 2 mM HP-Beta-CDs, suggesting that the CDs interferences in the measurement method. When the DPPH assay was used, no effect was observed when increasing concentrations of HP-Beta-CDs, indicating that in a methanolic medium resveratrol is free. Therefore, so this method cannot be used to measure the effect of resveratrol complexation with CDs on its antioxidant activity.

An ultrafast analytical protocol based on online solid-phase extraction (SPE)/high-performance liquid chromatography-tandem mass spectrometry for the determination of resveratrol in red wines has been developed. In the present work, multiwalled carbon nanotubes (MWCNTs) were used as SPE sorbents for the analytes' online extraction and cleanup. The target analytes were separated on a fused-core C18-silica column (Halo, 50 mm x 2.1 mm i.d., 2.7 um) and quantified by triple-quadrupole linear ion trap mass spectrometry in negative ion multiple-reaction monitoring (MRM) mode. The proposed analytical procedures were carefully optimized and validated. The calibration function is linear from 0.37 to 370 ng m/L and from 0.13 to 130 ng m/L for trans- and cis-resveratrol, respectively. The limits of quantification (LOQs) of trans- and cis-resveratrol obtained were 0.05 and 0.06 ng m/L, which means that the proposed method is suitable for trace analysis of resveratrol at low-level concentration. At the three fortified levels (low, medium, and high), recoveries of resveratrol ranging from 76.9 to 108.3% were obtained. Eight red wine samples from different regions of China were analyzed. The results indicated that the present online SPE-LC-MS/MS system significantly increased sample throughput and decreased solvent consumption, exhibiting great potential to be applied for analyzing resveratrol in red wines.

The natural occurrence of ochratoxin A (OTA) and cis- and trans-resveratrols in red wines has been widely reported. The aim of this work was to evaluate the ochratoxin A (OTA) and both cis- and trans-resveratrol content of red wine (from must to wine) in a pilot-scale vinification process in Calabria (Italy). Eleven samples were collected at different stages of vinification and analysis was carried out by /High-performance liquid chromatography / (HPLC). Wine from manufacturer 3 contained the highest amount of trans-resveratrol (3.41 mg/L). This wine was characterized by an Aglianico-Magliocco grape variety. Interestingly, data regarding OTA showed that the value of this contaminant was low in all analyzed samples and, in each case, below the legal limit (2.0 mg/L) (ppb)). Overall, the results demonstrated the high quality of wines produced in Calabria.

Phytoestrogens are plant compounds that mimic the actions of endogenous estrogens. The abundance of these chemicals in nature and their potential effects on health require the development of a convenient method to detect phytoestrogens. We have developed a nanoparticle (NP)-conjugated FRET probe based on the human estrogen receptor alpha (ER) ligand-binding domain (LBD) to detect phytoestrogens. The NP-conjugated FRET probe showed fluorescence signals for genistein, resveratrol and daidzein compounds with ? ratios of 1.65, 2.60 and 1.37 respectively, which are approximately six times greater compared to individual FRET probes. A significantly higher signal for resveratrol versus genistein and daidzein indicates that the probe can differentiate between antagonistic phytoalexin substances and agonistic isoflavone compounds. NP-conjugated probes demonstrated a wide dynamic range, ranging from 10(-18) to 10(-1) M with EC(50) values of 9.6 x 10(-10), 9.0 x 10(-10) and 9.2 x 10(-10) M for genistein, daidzein and resveratrol respectively, whereas individual probes detected concentrations of 10(-13) to 10(-4) M for phytoestrogens compounds. The time profile revealed that the NP-conjugated probe is stable over 30 hr and there is not a significant deviation in the FRET signal at room temperature. These data demonstrate that conjugation of a FRET probe to nanoparticles is able to serve as an effective FRET sensor for monitoring bioactive compounds with significantly increased sensitivity, dynamic range and stability.

Clinical Laboratory Methods

Interactions

... Resveratrol ... enhanced the anti-tumor effect of 5-FU ...

In neuronal-like cells, such as the human neuroblastoma SH-SY5Y resveratrol was shown to inhibit caspase 7 activation, as well as degradation of poly-(ADP-ribose)-polymerase, which occur in cells exposed to paclitaxel, an anti-cancer drug ... Resveratrol was shown to induce S-phase arrest, preventing SH-SY5Y from entering mitosis, the phase of the cell cycle in which paclitaxel exerts its activity ... Phosphorylation of Bcl-2 and JNK/SAPK, which specifically occurs after paclitaxel exposure, was reversed by resveratrol ...

The combined effects of resveratrol have been tested with Ara-C or tiazofurin, both antimetabolites, and showed synergistic growth inhibition and apoptosis induction in HL-60 cells ...

For more Interactions (Complete) data for RESVERATROL (22 total), please visit the HSDB record page.

Dates

2. Frémont L. Biological effects of resveratrol. Life Sci. 2000 Jan 14;66(8):663-73. doi: 10.1016/s0024-3205(99)00410-5. PMID: 10680575.

3. Jasiński M, Jasińska L, Ogrodowczyk M. Resveratrol in prostate diseases - a short review. Cent European J Urol. 2013;66(2):144-9. doi: 10.5173/ceju.2013.02.art8. Epub 2013 Aug 13. PMID: 24579014; PMCID: PMC3936154.

4. Warner HR. NIA's Intervention Testing Program at 10 years of age. Age (Dordr). 2015;37(2):22. doi: 10.1007/s11357-015-9761-5. Epub 2015 Mar 1. PMID: 25726185; PMCID: PMC4344944.

5. Tomé-Carneiro J, Gonzálvez M, Larrosa M, Yáñez-Gascón MJ, García-Almagro FJ, Ruiz-Ros JA, Tomás-Barberán FA, García-Conesa MT, Espín JC. Resveratrol in primary and secondary prevention of cardiovascular disease: a dietary and clinical perspective. Ann N Y Acad Sci. 2013 Jul;1290:37-51. doi: 10.1111/nyas.12150. PMID: 23855464.